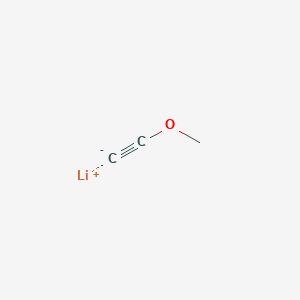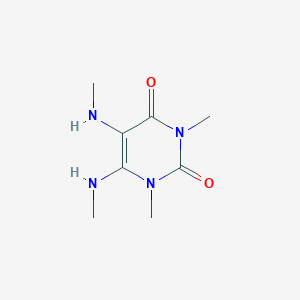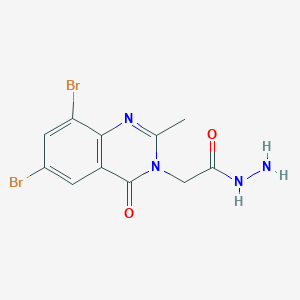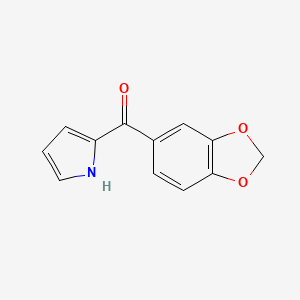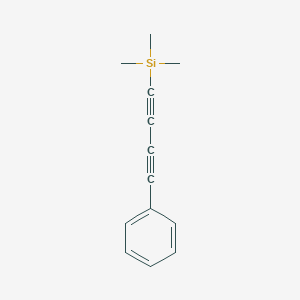![molecular formula C34H32N6O2S3 B14675352 1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) CAS No. 40939-85-3](/img/structure/B14675352.png)
1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a sulfonyl group bridging two isothiocyanatobenzene moieties, each of which is further connected to a phenylpiperazine unit. The presence of multiple functional groups within this molecule makes it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Isothiocyanatobenzene Derivatives: The initial step involves the preparation of 2-isothiocyanatobenzene derivatives through the reaction of 2-aminobenzene with thiophosgene under controlled conditions.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the isothiocyanatobenzene derivatives with a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling with Phenylpiperazine: The final step involves the coupling of the sulfonylbis(isothiocyanatobenzene) intermediate with 4-phenylpiperazine. This step is typically carried out in an organic solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiocyanate groups, leading to the formation of sulfonylurea derivatives.
Reduction: Reduction of the isothiocyanate groups can yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development and biochemical studies.
Medicine: Its structural features allow for the exploration of its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) involves its interaction with specific molecular targets and pathways. The isothiocyanate groups are known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) can be compared with other similar compounds, such as:
1,1’-[Sulfonylbis(4-chlorobenzene)]: This compound lacks the isothiocyanate and piperazine groups, making it less reactive in certain chemical reactions.
1,1’-[Sulfonylbis(2-isothiocyanatobenzene)]: This compound lacks the phenylpiperazine units, which may affect its biological activity and applications.
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine): This compound has a methyl group instead of a phenyl group on the piperazine units, which may influence its chemical and biological properties.
The uniqueness of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) lies in its combination of functional groups, which provides a versatile platform for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
40939-85-3 |
|---|---|
Fórmula molecular |
C34H32N6O2S3 |
Peso molecular |
652.9 g/mol |
Nombre IUPAC |
1-[2-isothiocyanato-4-[3-isothiocyanato-4-(4-phenylpiperazin-1-yl)phenyl]sulfonylphenyl]-4-phenylpiperazine |
InChI |
InChI=1S/C34H32N6O2S3/c41-45(42,29-11-13-33(31(23-29)35-25-43)39-19-15-37(16-20-39)27-7-3-1-4-8-27)30-12-14-34(32(24-30)36-26-44)40-21-17-38(18-22-40)28-9-5-2-6-10-28/h1-14,23-24H,15-22H2 |
Clave InChI |
NUXXPIWJFRNSHH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)C4=CC(=C(C=C4)N5CCN(CC5)C6=CC=CC=C6)N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

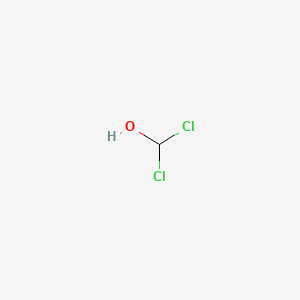
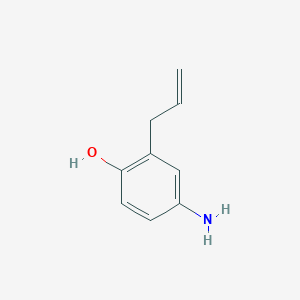
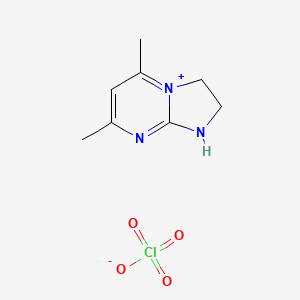
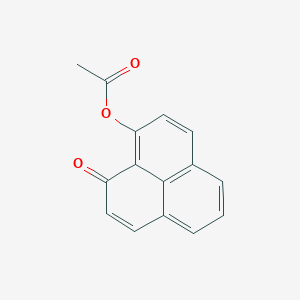
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
